Superior Potency for Human Farnesyl Diphosphate Synthase (hFPPS) Inhibition Relative to First-Generation N-BPs
NE11808 inhibits recombinant human FPPS with a final steady-state Ki of 2.3 nM (pKi 8.6) [1]. In the same study, the clinical bisphosphonate pamidronate exhibited an initial Ki of 500 nM and a final Ki of 100 nM [1]. NE11808 is thus approximately 43-fold more potent than pamidronate in terms of final Ki for the human enzyme target. This differential is consistent with the structural basis of FPPS inhibition, where the heterocyclic R2 side chain of NE11808 promotes a more favorable, time-dependent conformational change in the enzyme's active site [2].
| Evidence Dimension | Inhibition of Human Recombinant Farnesyl Diphosphate Synthase (hFPPS) - Final Ki |
|---|---|
| Target Compound Data | Ki = 2.3 nM (pKi = 8.6) |
| Comparator Or Baseline | Pamidronate (final Ki = 100 nM; initial Ki = 500 nM) |
| Quantified Difference | ~43-fold more potent than pamidronate (final Ki comparison) |
| Conditions | Human recombinant FPPS expressed in E. coli BL21; assayed with 10 µM GPP and IPP at pH 7.5, 37°C. |
Why This Matters
This data quantifies the significant difference in target engagement potency between an experimental N-BP and a clinical comparator, informing experimental dose selection and comparative mechanistic studies.
- [1] IUPHAR/BPS Guide to Pharmacology. NE11808 Ligand Page (Ligand ID: 3160). Data cited from: J Med Chem (2008) 51: 2187-95. PMID: 18327899. View Source
- [2] Räikkönen J, Taskinen M, Dunford JE, Mönkkönen H, Auriola S, Mönkkönen J. Correlation between time-dependent inhibition of human farnesyl pyrophosphate synthase and blockade of mevalonate pathway by nitrogen-containing bisphosphonates in cultured cells. J Biol Chem. 2010;285(5):3350-7. View Source
